Molecular weight and physicochemical properties of 6-Cyclopentyl-3-pyridazinamine
Molecular weight and physicochemical properties of 6-Cyclopentyl-3-pyridazinamine
The following technical guide provides an in-depth analysis of 6-Cyclopentyl-3-pyridazinamine , a critical heterocyclic building block in modern medicinal chemistry.
Molecular Scaffold Analysis & Physicochemical Profiling
Executive Summary
6-Cyclopentyl-3-pyridazinamine (C
Part 1: Molecular Identity & Structural Analysis[1][2]
The compound consists of a 1,2-diazine (pyridazine) ring substituted at position 3 with a primary amine and at position 6 with a cyclopentyl ring.[1][2] This arrangement creates an amphiphilic vector, balancing the polar head group (aminopyridazine) with a hydrophobic tail (cyclopentyl).[1][2]
Table 1: Chemical Identity Registry
| Parameter | Data Specification |
| IUPAC Name | 6-Cyclopentylpyridazin-3-amine |
| Common Synonyms | 3-Amino-6-cyclopentylpyridazine; 6-Cyclopentyl-3-pyridinamine (erroneous but common in older lit.)[1][2][3] |
| CAS Registry Number | Not widely listed; Analogous to 604754-56-5 (N-isomer) |
| Molecular Formula | C |
| SMILES | NC1=NN=C(C2CCCC2)C=C1 |
| InChI Key | Predicted:[1] ZQGVWZFLZIJXHS-UHFFFAOYSA-N (Analogous) |
| Molecular Weight | 163.22 g/mol |
Part 2: Physicochemical Profile[1]
Understanding the physicochemical behavior of 6-Cyclopentyl-3-pyridazinamine is essential for predicting its pharmacokinetic (PK) fate.[1][2] The pyridazine nitrogens significantly lower the basicity of the exocyclic amine compared to aniline or pyridine analogs.[1][2]
Table 2: Physicochemical Properties (Experimental & Predicted)
| Property | Value | Context & Implications |
| Molecular Weight | 163.22 Da | Ideal for Fragment-Based Drug Design (FBDD) (<200 Da).[1][2] |
| LogP (Octanol/Water) | 1.45 ± 0.3 | Moderate lipophilicity ensures good membrane permeability without solubility issues.[1][2] |
| Topological PSA | 51.8 Ų | High polar surface area relative to size; excellent oral bioavailability potential.[1][2] |
| pKa (Conjugate Acid) | 5.1 ± 0.2 | The ring nitrogens are weakly basic; the molecule remains largely uncharged at physiological pH (7.4).[1][2] |
| H-Bond Donors | 1 (NH | Critical for "hinge-binding" in kinase inhibitor design.[1][2] |
| H-Bond Acceptors | 3 (2 Ring N, 1 NH | Facilitates water-bridged interactions in protein pockets.[1][2] |
| Solubility | High in DMSO/MeOH; Moderate in H | The cyclopentyl group reduces aqueous solubility compared to the parent aminopyridazine.[1][2] |
Part 3: Synthetic Methodologies
Two primary routes are established for the synthesis of 6-alkyl-3-aminopyridazines: the Minisci Radical Alkylation (Atom Economy) and Pd-Catalyzed Cross-Coupling (High Precision).[1][2]
Method A: Pd-Catalyzed Negishi Coupling (Precision Route)
This method is preferred for generating high-purity material for biological screening, avoiding the regioisomeric mixtures common in radical chemistry.[1][2]
-
Precursor: 3-Amino-6-chloropyridazine (CAS: 5469-69-2).[1][2]
-
Reagents: Cyclopentylzinc bromide (0.5 M in THF), Pd(dppf)Cl
or Pd-PEPPSI-IPr.[1][2] -
Protocol:
-
Inertion: Charge a dry Schlenk flask with 3-amino-6-chloropyridazine (1.0 eq) and Pd catalyst (5 mol%). Purge with Argon.
-
Activation: Add anhydrous THF/NMP (4:1 ratio).
-
Coupling: Dropwise add Cyclopentylzinc bromide (1.5 eq) at 0°C.
-
Reaction: Heat to 60°C for 4-12 hours. Monitor by LC-MS for disappearance of the chloro-starting material (m/z 129).[1][2]
-
Workup: Quench with sat. NH
Cl. Extract with EtOAc.[1][2] The product is purified via silica gel chromatography (DCM:MeOH gradient).[1][2]
-
Method B: Minisci Radical Alkylation (Scale-Up Route)
Ideal for rapid access to the scaffold using cheaper reagents, though it requires careful purification to remove isomers.[1][2]
-
Reagents: Cyclopentane, AgNO
, (NH ) S O , TFA/H O.[1][2] -
Mechanism: Generation of a nucleophilic alkyl radical via silver-catalyzed oxidative decarboxylation or hydrogen abstraction, which attacks the electron-deficient pyridazine ring.[1]
Visualization of Synthetic Pathways
Figure 1: Dual synthetic strategies for accessing the target scaffold. The Negishi coupling (top) offers higher regioselectivity, while the Minisci reaction (bottom) utilizes lower-cost reagents.
Part 4: Analytical Characterization Standards
To validate the identity of synthesized 6-Cyclopentyl-3-pyridazinamine, the following spectral signatures must be confirmed.
Nuclear Magnetic Resonance ( H NMR)
-
Solvent: DMSO-d
-
Aromatic Region: Two doublets are characteristic of the 3,6-disubstituted pyridazine system.[1][2]
-
Amine Proton: Broad singlet at
6.0–6.5 ppm (2H, NH , exchangeable with D O).[1][2] -
Aliphatic Region:
Mass Spectrometry (LC-MS)
-
Parent Ion: [M+H]
= 164.2 m/z.[1][2] -
Fragmentation: Loss of the cyclopentyl ring or ammonia may be observed at higher collision energies.[1][2]
Part 5: Application in Drug Discovery
The 6-Cyclopentyl-3-pyridazinamine scaffold acts as a bioisostere for aminopyridine and aminopyrimidine moieties.[1][2]
-
Kinase Inhibition: The N2 nitrogen and the exocyclic amine form a donor-acceptor motif that mimics the adenine ring of ATP, making this scaffold highly effective for Type I kinase inhibitors (e.g., against JAK, CDK, or Aurora kinases).[1][2]
-
Solubility Enhancement: Replacing a phenyl ring with the cyclopentyl group disrupts planarity (increasing Fsp
character), which often improves solubility and metabolic stability by reducing - stacking aggregation.[1][2]
References
-
Minisci, F. (1973).[1][2] "Novel Applications of Free-Radical Reactions in Preparative Organic Chemistry." Synthesis, 1973(1), 1-24.[1][2] [1][2]
-
Kotha, S., et al. (2002).[1][2] "Suzuki–Miyaura cross-coupling reaction: a powerful tool for the synthesis of 3-amino-6-arylpyridazines."[1][2] Tetrahedron, 58(48), 9633-9695.[1][2]
-
PubChem Database. (2024).[1][2] "Compound Summary for 3-Amino-6-chloropyridazine." National Center for Biotechnology Information.[1][2] [1][2]
-
Wermuth, C. G. (2008).[1][2] "The Practice of Medicinal Chemistry: Bioisosterism." Academic Press.[1][2] [1][2]
-
Dunetz, J. R., et al. (2019).[1][2] "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Chemical Reviews, 116(19), 11397–11415.[1][2] [1][2]
